molecular formula C9H8F3NO3 B1398560 Ethyl 4-hydroxy-6-(trifluoromethyl)nicotinate CAS No. 1269292-28-5

Ethyl 4-hydroxy-6-(trifluoromethyl)nicotinate

Cat. No.: B1398560
CAS No.: 1269292-28-5
M. Wt: 235.16 g/mol
InChI Key: JVONRNVUWMRJOK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 4-hydroxy-6-(trifluoromethyl)nicotinate is a useful research compound. Its molecular formula is C9H8F3NO3 and its molecular weight is 235.16 g/mol. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Structural Studies

  • Ethyl 4-hydroxy-6-(trifluoromethyl)nicotinate has been utilized as an intermediate in the synthesis of various chemical compounds. For example, it played a role in the synthesis of 3-pyridyl-5,7-di(trifluoromethyr)-1,8-naphthyridin-2(1H)ones (Eichler et al., 1976). Additionally, its structure has been analyzed using methods like X-ray diffraction (XRD), gas chromatography-mass spectrometry (GC–MS), and nuclear magnetic resonance (NMR) spectroscopy (Zhou et al., 2008).

Pharmacological Applications

  • In pharmacology, derivatives of this compound have shown potential applications. For instance, 2-ethyl-3-hydroxy-6-methylpyridine nicotinate demonstrated a retinoprotective effect in a rat model of retinal ischemia–reperfusion, indicating its potential as a retinoprotector (Peresypkina et al., 2020).

Chemical Properties and Reactions

  • The chemical properties and reaction mechanisms of this compound and its derivatives have been a subject of study. For example, investigations have been done into the polarized electronic structures of related compounds and how these structures affect their crystalline forms (Cobo et al., 2008). Additionally, the photoreactivity of nicotinic acid derivatives in different solvents and conditions has been studied, providing insights into their photochemical behavior (Takeuchi et al., 1974).

Synthesis of Other Chemicals

  • This compound has been used in the synthesis of other chemicals, like 4-(trifluoromethyl)nicotinic acid, an important intermediate in the preparation of flonicamid, showcasing its role in industrial chemical production (Li We, 2014).

Properties

IUPAC Name

ethyl 4-oxo-6-(trifluoromethyl)-1H-pyridine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8F3NO3/c1-2-16-8(15)5-4-13-7(3-6(5)14)9(10,11)12/h3-4H,2H2,1H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVONRNVUWMRJOK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CNC(=CC1=O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8F3NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901153895
Record name 3-Pyridinecarboxylic acid, 4-hydroxy-6-(trifluoromethyl)-, ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901153895
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

235.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1269292-28-5
Record name 3-Pyridinecarboxylic acid, 4-hydroxy-6-(trifluoromethyl)-, ethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1269292-28-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Pyridinecarboxylic acid, 4-hydroxy-6-(trifluoromethyl)-, ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901153895
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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